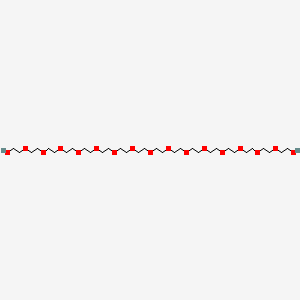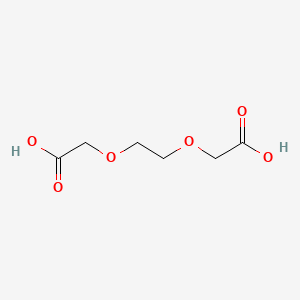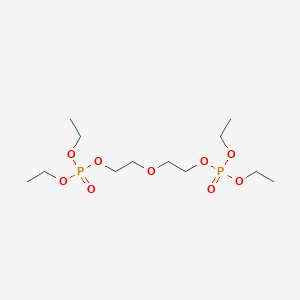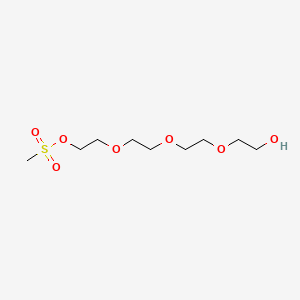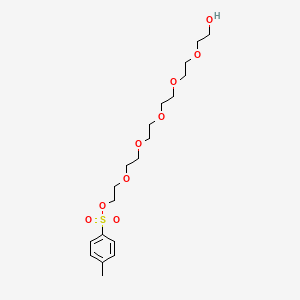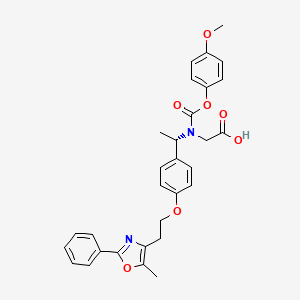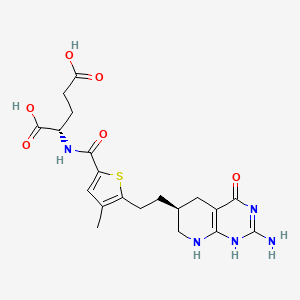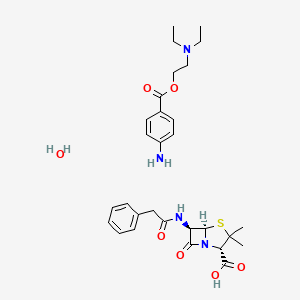
Penicillin G procaine
Übersicht
Beschreibung
Penicillin G procaine is an equimolecular compound of procaine and penicillin G, administered intramuscularly as a suspension . It is designed to provide a stable aqueous suspension of penicillin G procaine, ready for immediate use . This product eliminates the necessity for the addition of any diluent, required for the usual dry formulation of injectable penicillin .
Synthesis Analysis
The biosynthetic pathway for the formation of penicillin-G in Penicillium chrysogenum cell through the formation of intermediates was carried out in the form of amino acids .Molecular Structure Analysis
Penicillin G procaine has a molecular formula of C29H38N4O6S . Its molecular weight is 570.7 g/mol . The structural formula involves an equimolecular compound of procaine and penicillin G .Chemical Reactions Analysis
Penicillin G procaine is administered intramuscularly as a suspension. It dissolves (hydrolyzes) slowly at the site of injection, giving a plateau type of blood level at about 4 hours which falls slowly over a period of the next 15 to 20 hours .Wissenschaftliche Forschungsanwendungen
Photocatalytic Degradation
A study was designed to synthesize and characterize calcium oxide nanoparticles (using mangrove oyster shell as a precursor) and apply the synthesized nanoparticles as a photocatalyst to degrade procaine penicillin in an aqueous solution . The photocatalyzed degradation of the drug was conducted under natural sunlight .
Adsorbent for Removal of Procaine Penicillin
The same study also used the synthesized calcium oxide nanoparticles as an adsorbent for the removal of procaine penicillin from aqueous solution . The degradation of the drug first proceeded through the mechanism of adsorption and followed by the oxidation of the drug by superoxide .
Pharmacokinetic Modeling Study
An integrated experimental and physiologically based pharmacokinetic modeling study of penicillin G was conducted in heavy sows . The study determined the plasma pharmacokinetics and tissue residue depletion of penicillin G in heavy sows after repeated intramuscular administrations .
Antemortem Testing of Urine
The same study also tested plasma, urine, and environmental samples as potential antemortem markers for penicillin G residues . The results showed that antemortem testing of urine provided potential correlation with tissue residue levels .
Quality Tests and Assays
Penicillin G procaine is used as a USP reference standard, intended for use in specified quality tests and assays as specified in the USP compendia .
Behavioral Studies
Procaine penicillin has been used in studies to observe its effects on the swimming behavior of experimental organisms .
Wirkmechanismus
Target of Action
Penicillin G procaine primarily targets the penicillin-binding proteins (PBPs) located on the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival and growth .
Mode of Action
Penicillin G procaine, once released from the injection site, is hydrolyzed into penicillin G . This active form of the drug binds to the PBPs, inhibiting the transpeptidation enzyme that crosslinks the peptide chains attached to the backbone of the peptidoglycan . This interaction disrupts the synthesis of the bacterial cell wall, leading to osmotic instability .
Biochemical Pathways
The primary biochemical pathway affected by Penicillin G procaine is the synthesis of the bacterial cell wall. By binding to the PBPs, it inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This disruption in the cell wall synthesis pathway leads to osmotic instability and eventually the lysis of the bacteria .
Pharmacokinetics
Penicillin G procaine is a long-acting formulation of penicillin G, administered via deep intramuscular injection . It is slowly absorbed into the circulation and hydrolyzed to benzylpenicillin . The drug is distributed throughout the body tissues, with the highest levels found in the kidneys and lesser amounts in the liver, skin, and intestines . Very small levels are found in the cerebrospinal fluid . With normal kidney function, the drug is excreted rapidly by tubular excretion . Approximately 60% to 90% of a dose of parenteral penicillin G is excreted in the urine within 24 to 36 hours .
Result of Action
The primary result of Penicillin G procaine’s action is the death of the bacteria. The drug’s interference with the synthesis of the bacterial cell wall leads to osmotic instability . This instability, in turn, causes the bacteria to lyse, or break down .
Action Environment
The action of Penicillin G procaine can be influenced by various environmental factors. For instance, renal function can impact the drug’s excretion, with delayed clearance observed in neonates, young infants, and individuals with impaired renal function . Additionally, the presence of meningeal inflammation can affect the drug’s distribution, with greater concentrations of the drug observed in such cases .
Safety and Hazards
Zukünftige Richtungen
While procaine penicillin has been described as a treatment for anthrax and post-exposure prophylaxis, it is not considered the first-choice regimen . It is also used in the treatment of all stages of syphilis, mild to moderate pneumococcal pneumonia, and as an adjunctive in the treatment of diphtheria along with intramuscular (IM) antitoxin .
Eigenschaften
IUPAC Name |
2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S.C13H20N2O2.H2O/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);5-8H,3-4,9-10,14H2,1-2H3;1H2/t11-,12+,14-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDCMKVLEYCGQX-UDPGNSCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210207 | |
| Record name | Penicillin G procaine [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Penicillin G procaine | |
CAS RN |
6130-64-9 | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-, compd. with 2-(diethylamino)ethyl 4-aminobenzoate, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6130-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penicillin G procaine [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006130649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penicillin G procaine [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-, compd. with 2-(diethylamino)ethyl 4-aminobenzoate (1:1), monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENICILLIN G PROCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17R794ESYN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Penicillin G Procaine work?
A1: Penicillin G Procaine is a beta-lactam antibiotic. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are enzymes responsible for the final stages of peptidoglycan synthesis. This weakens the bacterial cell wall, leading to cell lysis and death. [, , , ]
Q2: What types of bacteria are typically susceptible to Penicillin G Procaine?
A2: Penicillin G Procaine is effective against a variety of gram-positive bacteria, including Streptococcus species (e.g., those causing pharyngitis, endocarditis) and some gram-negative bacteria like Neisseria gonorrhoeae. [, , , , ]
Q3: What is the molecular formula and weight of Penicillin G Procaine?
A3: The molecular formula of Penicillin G Procaine is C13H20N2O4S · C13H21NO2. It has a molecular weight of 586.7 g/mol. [, ]
Q4: Is there any spectroscopic data available about this compound?
A4: While the provided papers don't contain specific spectroscopic details, techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are commonly used to analyze Penicillin G Procaine and its degradation products. [, ]
Q5: How stable is Penicillin G Procaine in aqueous solutions?
A5: Penicillin G Procaine has low solubility in water. Studies have investigated the impact of additives like procaine hydrochloride, dextrose, and citrate on its solubility and stability. These additives can suppress its solubility, leading to the development of stable suspensions. [, ]
Q6: Does Penicillin G Procaine exhibit any catalytic properties?
A6: Penicillin G Procaine primarily acts as an antimicrobial agent and does not possess inherent catalytic properties. Its action relies on binding and inhibiting specific bacterial enzymes.
Q7: Are there any computational models used to study Penicillin G Procaine?
A7: While the provided research doesn't explicitly mention computational models for this specific compound, researchers commonly employ techniques like Quantitative Structure-Activity Relationship (QSAR) modeling to understand the relationship between the structure of penicillin derivatives and their antimicrobial activity. []
Q8: How do structural modifications of Penicillin G influence its activity?
A8: Modifying the side chain of the penicillin nucleus can significantly impact its activity spectrum, potency, and resistance profile. For instance, penicillin V, compared to penicillin G, displays better acid stability but a narrower spectrum of activity. [, ]
Q9: What are the common formulation strategies for Penicillin G Procaine?
A9: Due to its low water solubility, Penicillin G Procaine is often formulated as a suspension in oil for intramuscular injection. This formulation provides a sustained release of the drug, prolonging its therapeutic effect. [, , ]
Q10: How is Penicillin G Procaine absorbed and distributed in the body?
A10: Administered intramuscularly, Penicillin G Procaine is slowly absorbed into the bloodstream. This slow release provides prolonged penicillin G levels in the body. [, , ]
Q11: What is the typical half-life of Penicillin G Procaine?
A11: The elimination half-life of penicillin G following the administration of Penicillin G Procaine can vary depending on factors like the dose and route of administration. Studies have reported half-lives ranging from 9 to 24 hours in horses. []
Q12: What are the mechanisms of bacterial resistance to Penicillin G Procaine?
A13: Bacteria can develop resistance to penicillin through mechanisms such as the production of beta-lactamases (enzymes that inactivate penicillin), modification of target PBPs, and reduced permeability to the drug. [, , ]
Q13: Are there any known safety concerns with Penicillin G Procaine?
A14: While generally safe, Penicillin G Procaine can cause allergic reactions, ranging from mild skin rashes to severe anaphylaxis. Inadvertent intravenous administration can lead to serious adverse events. [, ]
Q14: Can you describe the historical context of Penicillin G Procaine?
A15: The discovery and development of penicillin revolutionized the treatment of bacterial infections. Penicillin G Procaine emerged as a crucial advancement, offering a repository formulation for prolonged action. [, ]
Q15: What are the potential alternatives to Penicillin G Procaine?
A16: Depending on the infection and individual patient factors, alternatives to Penicillin G Procaine may include other penicillin derivatives (e.g., penicillin V, amoxicillin), cephalosporins, macrolides, or other classes of antibiotics. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




